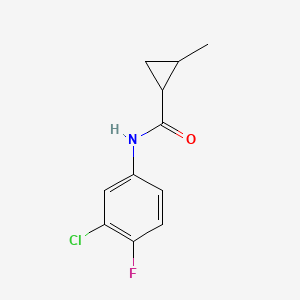![molecular formula C19H24N4O4 B7528608 1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to exhibit neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
作用机制
1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is involved in cell death and inflammation, and its activation has been implicated in the pathogenesis of various neurological disorders. 1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide inhibits the activation of JNK by binding to the ATP-binding site of the JNK kinase, which prevents the phosphorylation and activation of JNK.
Biochemical and Physiological Effects:
1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide has been shown to exhibit neuroprotective effects in various animal models of neurological disorders. The compound has been shown to reduce the loss of dopaminergic neurons in animal models of Parkinson's disease, improve cognitive function in animal models of Alzheimer's disease, and reduce the accumulation of mutant huntingtin protein in animal models of Huntington's disease. 1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of these diseases.
实验室实验的优点和局限性
1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide has several advantages for use in lab experiments. The compound has been extensively studied and has a well-established mechanism of action. 1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide is also readily available and can be easily synthesized using standard organic chemistry techniques. However, one limitation of 1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide is that it exhibits poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide. One potential application is in the treatment of traumatic brain injury, where the compound's neuroprotective effects may be beneficial. Another potential application is in the treatment of ischemic stroke, where the inhibition of the JNK pathway may reduce neuronal damage. Additionally, the development of more potent and selective JNK inhibitors may lead to improved therapeutic outcomes in the treatment of neurological disorders.
合成方法
The synthesis of 1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 4-nitrophenylpiperidine-4-carboxylate with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The final step involves the coupling of the amine with 4-(4-aminophenyl)piperidine-4-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).
科学研究应用
1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to exhibit neuroprotective effects by inhibiting the activation of the JNK pathway, which is involved in cell death and inflammation. Several preclinical studies have demonstrated the efficacy of 1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide in animal models of these diseases.
属性
IUPAC Name |
1-[4-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c20-19(27)13-7-10-22(11-8-13)15-3-1-14(2-4-15)21-16(24)9-12-23-17(25)5-6-18(23)26/h1-4,13H,5-12H2,(H2,20,27)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXJVZZHLFCAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)NC(=O)CCN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![2-[[[3-(1-Cyclopropyltetrazol-5-yl)phenyl]carbamoylamino]methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B7528527.png)
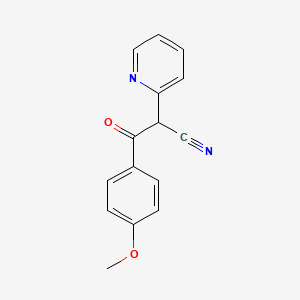
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
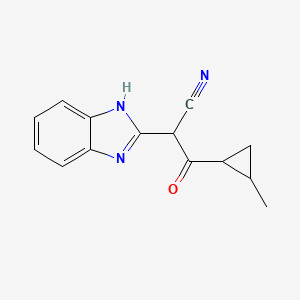
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
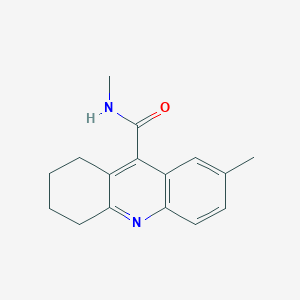
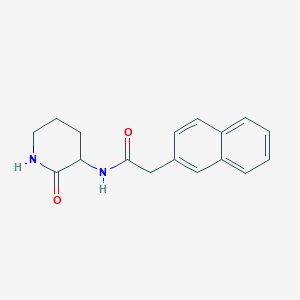
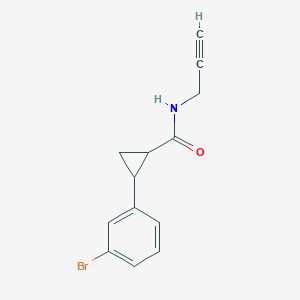
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
